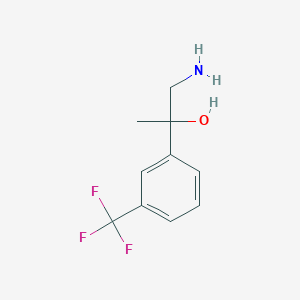
1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted amino alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: This compound shares a similar trifluoromethylphenyl structure but differs in its functional groups.
3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol: Another compound with a trifluoromethylphenyl group and an amino alcohol structure.
Uniqueness
1-Amino-2-(3-(trifluoromethyl)phenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
1-amino-2-[3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-9(15,6-14)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
Clé InChI |
RHHKHWIZBAHXCS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(C1=CC(=CC=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


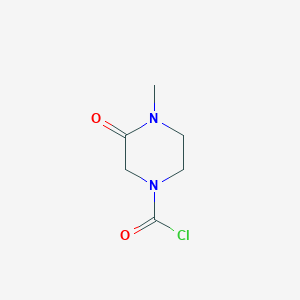

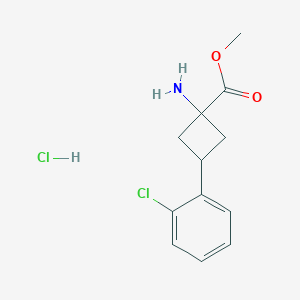

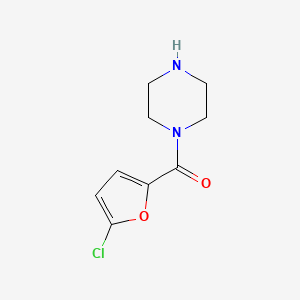
![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
![1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13502612.png)
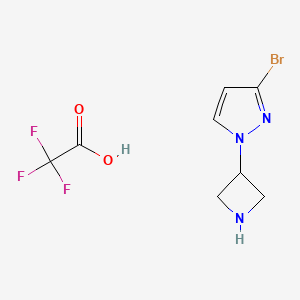
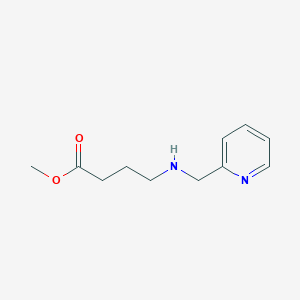
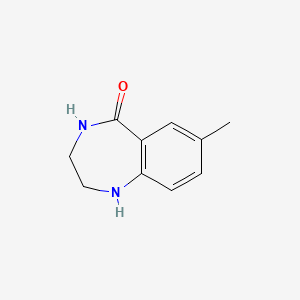
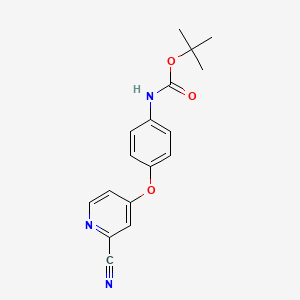
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
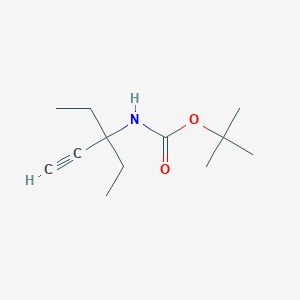
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
